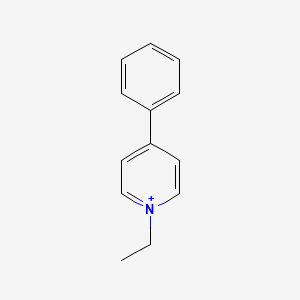

1-Ethyl-4-phenylpyridin-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

106777-10-0 |

|---|---|

Molecular Formula |

C13H14N+ |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

1-ethyl-4-phenylpyridin-1-ium |

InChI |

InChI=1S/C13H14N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3/q+1 |

InChI Key |

RKXWFNKMYXFZTK-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Patterns of Pyridinium Cations, Including Insights Relevant to 1 Ethyl 4 Phenylpyridin 1 Ium

Radical-Mediated Processes Involving Pyridinium (B92312) Salts as Precursors

Pyridinium salts have gained significant attention as versatile precursors for generating radical species under mild conditions. rsc.orgacs.org Their low-lying aromatic π*-orbitals make them excellent electron acceptors, facilitating single-electron transfer processes that lead to the formation of various radicals. rsc.org This reactivity is particularly relevant for the functionalization of the pyridinium core, including analogs like 1-Ethyl-4-phenylpyridin-1-ium.

Single-Electron Transfer (SET) Pathways and Radical Generation

The generation of radicals from pyridinium salts is typically initiated by a single-electron transfer (SET) event. nih.gov N-functionalized pyridinium salts, in particular, can serve as convenient radical precursors through reductive SET. semanticscholar.orgresearchgate.net Upon accepting an electron, often from a photocatalyst or an electron donor-acceptor (EDA) complex, the pyridinium salt forms a neutral radical species. rsc.orgrsc.org This intermediate can then undergo fragmentation of the N–X bond to release an X radical, which can be a carbon, nitrogen, or oxygen-centered radical. rsc.orgresearchgate.net

Two primary fragmentation pathways are possible following the initial SET reduction:

Homolytic Fragmentation: The N-substituent bond cleaves, releasing the N-bound group as a radical. nih.gov

Heterolytic Fragmentation: This pathway liberates an N-centered pyridinium radical. nih.gov

The formation of EDA complexes between pyridinium salts and suitable electron donors can even enable these radical generation pathways to occur under photocatalyst-free conditions, initiated by visible light. acs.orgresearchgate.net This process underscores the utility of pyridinium salts as redox-active reagents for transferring functional groups. nih.gov

Site-Selective C-H Functionalization (C2 vs. C4 Regiocontrol)

A significant challenge in pyridine (B92270) chemistry is controlling the regioselectivity of C-H functionalization, as the ring has multiple competing reaction sites, primarily at the C2 and C4 positions. acs.orgresearchgate.net Traditional Minisci-type reactions often occur under harsh acidic conditions and can lead to mixtures of regioisomers. acs.org The use of N-functionalized pyridinium salts provides a powerful strategy to achieve exquisite regiocontrol under milder, acid-free conditions. acs.orgresearchgate.net

The N-substituent on the pyridinium ring plays a crucial role in directing incoming radicals to either the C2 or C4 position. Research has shown that the site selectivity can be effectively "switched" by changing this substituent. acs.orgacs.org

C2-Selectivity: N-methoxy pyridinium salts, for instance, preferentially direct acylation to the C2 position. acs.org This is attributed to the oxo functionality of the intermediate radical electrostatically engaging with the nitrogen of the pyridinium substrate, favoring the ortho-product. acs.org

C4-Selectivity: Conversely, switching to N-amino pyridinium salts can redirect the functionalization to the C4 position. acs.org Similarly, phosphinoyl radicals tend to add to the C4 position. acs.org

This tunable regioselectivity makes N-substituted pyridinium salts highly valuable for the late-stage functionalization of complex molecules. acs.orgacs.org For a substrate like this compound, the C4 position is already substituted, meaning radical functionalization would be directed primarily to the C2 and C6 positions (ortho to the nitrogen).

Table 1: Regiocontrol in Pyridinium Salt Functionalization

| N-Substituent | Radical Source | Primary Functionalization Site |

|---|---|---|

| N-Methoxy | Acyl Radical | C2 acs.org |

| N-Amino | Acyl Radical | C4 acs.org |

| N-H | Phosphinoyl Radical | C4 acs.org |

Alkene Difunctionalization Using Pyridinium Salts as Reagents

Pyridinium salts are effective reagents in the radical-mediated difunctionalization of alkenes, acting as a source of both a functional group (X) and the pyridine moiety itself. rsc.orgresearchgate.net This reactivity stems from two key properties: their ability to undergo single-electron reduction to generate radicals, and the high electrophilicity of the pyridinium core, which allows it to trap alkyl radical intermediates. rsc.orgresearchgate.net

The general mechanism involves the following steps:

A radical (X•), generated from the pyridinium salt via SET, adds to an alkene. rsc.org

The resulting alkyl radical intermediate, being nucleophilic, adds to the electron-deficient pyridinium ring. rsc.orgrsc.org

This process allows for the simultaneous introduction of two different functional groups across the double bond. Pyridinium salts can thus be used as X transfer reagents, pyridine transfer reagents, or bifunctional reagents that deliver both components. rsc.orgresearchgate.net Recent developments have also explored the 1,2-dicarbofunctionalization of trifluoromethyl alkenes using pyridinium salts through a cascade process involving cycloaddition and fragmentation. acs.org

Nucleophilic Addition and Dearomatization Reactions of Pyridinium Species

The electron-deficient nature of the pyridinium ring makes it an excellent electrophile for nucleophilic addition reactions. These reactions lead to dearomatization and the formation of non-aromatic dihydropyridine (B1217469) and tetrahydropyridine (B1245486) structures, which are crucial intermediates in the synthesis of N-heterocycles and natural products. nih.govrsc.org

Grignard Reagent Additions to Pyridinium Salts

The addition of organometallic reagents, particularly Grignard reagents (R-MgX), to pyridinium salts is a powerful method for C-C bond formation and the synthesis of substituted dihydropyridines. researchgate.net This dearomative alkylation allows for the direct introduction of alkyl groups onto the pyridine core. researchgate.net

Recent advancements have focused on achieving enantioselectivity in these additions. The use of chiral copper catalysts in the reaction between Grignard reagents and pyridinium salts has enabled the highly regio- and enantioselective 1,4-dearomatization of the pyridinium ring. researchgate.netacs.orgacs.org This catalytic approach provides access to enantioenriched chiral 1,4-dihydropyridines (1,4-DHPs) with high yields and enantiomeric excesses. researchgate.netacs.org The reaction scope includes various linear and branched Grignard reagents. acs.org

For a substrate like this compound, nucleophilic addition of a Grignard reagent would be expected to occur at the C2 or C6 position, leading to a 1,2- or 1,6-dihydropyridine, or at the C4 position, displacing the phenyl group if conditions allow, though addition is more common. However, with an activating group, C4-addition is highly favored. nih.gov For instance, a cyano group at the C3 position is a key structural element that promotes C4-selective addition. acs.orgnih.gov

Table 2: Enantioselective Copper-Catalyzed 1,4-Dearomatization of Pyridinium Salts with Grignard Reagents

| N-Substituent | Grignard Reagent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzyl | n-HexylMgBr | 91% | 94% acs.org |

| Benzyl | EtMgBr | 85% | 93% acs.org |

| Benzyl (ortho-Me) | n-PrMgBr | 87% | 86% acs.org |

| Benzyl (ortho-tBu) | n-PrMgBr | 82% | 85% acs.org |

Data from reactions on N-benzyl-3-cyanopyridinium salts. acs.org

Formation and Reactivity of Dihydropyridines and Tetrahydropyridines

Dihydropyridines, particularly 1,4-dihydropyridines, are the primary products of nucleophilic addition to pyridinium salts. rsc.org The classic method for their synthesis involves the reduction of pyridinium salts with sodium dithionite. rsc.org The addition of a wide range of nucleophiles, including enolates and organometallic reagents, is a versatile route to complex and functionalized dihydropyridines. rsc.org These compounds are not always stable and can be readily oxidized back to the aromatic pyridinium salt or undergo further reactions. cdnsciencepub.comacs.org For instance, they can undergo acid-catalyzed covalent hydration in aqueous solutions. cdnsciencepub.com

The reactivity of dihydropyridines makes them valuable synthetic intermediates. nih.gov They can be catalytically reduced to the corresponding piperidines. rsc.org For example, 1,4-dihydropyridines formed from the reaction of 1-benzoyl-4-ethoxycarbonylpyridinium salts can be hydrogenated to yield piperidine (B6355638) derivatives. rsc.org

Tetrahydropyridines can be formed through further reduction or intramolecular cyclization of dihydropyridine intermediates. rsc.orgrsc.org The controlled reduction of pyridinium salts or the subsequent transformation of the initially formed dihydropyridines provides access to these more saturated heterocyclic systems. rsc.org

Direct Arylation Reactions Facilitated by Pyridinium Ions

Direct arylation reactions represent a powerful and atom-economical method for forming carbon-carbon bonds. The activation of pyridine substrates as pyridinium ions has been shown to be a key strategy for achieving challenging transformations, such as direct arylation at the C-3 position. nih.govnih.gov This enhanced reactivity of the pyridinium ion form, compared to its neutral pyridine or dihydropyridine counterparts, has been pivotal in developing novel synthetic routes. nih.gov

The direct arylation of pyridine derivatives at the C-3 position using non-precious metal catalysts like nickel is a significant advancement in synthetic chemistry. nih.govresearchgate.net Research has demonstrated that the formation of a pyridinium salt is crucial for the success of this transformation. nih.gov An unprecedented nickel-catalyzed C-3 direct arylation of pyridinium ions has been developed to synthesize 1-azafluorene frameworks, which are valuable pharmacophores. nih.gov

Computational and mechanistic studies have revealed that pyridinium ions are far more effective substrates than the corresponding neutral dihydropyridines for these cyclization reactions. nih.gov The proposed mechanism for this transformation involves several key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to the nickel(0) catalyst.

Deprotonation and Cyclization: The pyridinium ion undergoes deprotonation, followed by a carbo-nickelation cyclization. Computational studies suggest this pathway is energetically favorable. nih.gov

Isomerization and Elimination: A subsequent nickel homolysis and recombination allows for isomerization to the necessary stereochemical arrangement, which then leads to the final elimination step to yield the product. nih.gov

The optimization of this reaction has shown that the choice of the N-substituent on the pyridinium ion, the nickel source, ligand, and base are all critical for achieving high yields. For instance, an N-benzyl derived pyridinium ion was found to be optimal in one study due to the reactivity it induces and the ease of subsequent cleavage of the protecting group. nih.gov

| Entry | Ni Source | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Ni(acac)₂ | PPh₃ | t-BuOLi | trace |

| 2 | (TMEDA)NiTolCl | PPh₃ | t-BuOLi | trace |

| 3 | NiBr₂ | PPh₃ | t-BuOLi | trace |

| 4 | NiCl₂(dme) | PPh₃ | t-BuOLi | 25 |

| 5 | NiCl₂(dme) | dppf | t-BuOLi | 45 |

| 6 | NiCl₂(dme) | terpyridine | t-BuOLi | 69 |

| 7 | NiCl₂(dme) | phenanthroline | t-BuOLi | 85 |

| 8 | NiCl₂(dme) | phenanthroline | t-BuONa | 79 |

| 9 | NiCl₂(dme) | phenanthroline | KOAc | trace |

| 10 | NiCl₂(dme) | phenanthroline | K₂CO₃ | trace |

Electrochemical Reactivity of Pyridinium Salts

The electrochemical properties of pyridinium salts are of significant interest, particularly their reduction behavior, which is a key step in various catalytic cycles and synthetic methodologies. The reduction potential of N-alkylpyridinium salts is relatively positive compared to other alkyl electrophiles, which presents both challenges and opportunities in designing electroreductive coupling reactions. nih.gov

The electrochemical reduction of N-alkylpyridinium cations like this compound can proceed through distinct pathways depending on the conditions and the molecular structure.

One-Electron Reduction: The primary step in many deaminative functionalization reactions is the single-electron reduction of the pyridinium ring to generate a neutral pyridyl radical. nih.gov This radical species can then undergo further reactions, such as C-N bond cleavage, to release an alkyl radical and the corresponding pyridine derivative. nih.gov The stability and subsequent reactivity of this pyridyl radical are influenced by the substituents on the ring.

Two-Electron Reduction and Enolate Formation: The addition of two electrons to a pyridinium salt can produce a highly versatile enolate intermediate. This process turns the otherwise electrophilic pyridinium species into a potent nucleophile. Such intermediates can be trapped with various electrophiles, including acids, alkyl halides, and carbonyl compounds. While this pathway is well-documented for pyridinium salts activated with electron-withdrawing groups (e.g., esters), the underlying principle of generating a nucleophilic species upon reduction is broadly applicable.

The mechanism of electrochemical reduction of pyridinium salts has been investigated using techniques such as cyclic voltammetry (CV) and computational studies. nih.govresearchgate.net These investigations provide insights into the thermodynamics and kinetics of the electron transfer and subsequent chemical steps.

The reduction process involves an initial electrochemical step (E) where the pyridinium cation accepts an electron, followed by a chemical step (C), such as the cleavage of the C-N bond in the resulting pyridyl radical. nih.gov The reversibility of the initial reduction is dependent on the stability of the pyridyl radical and the rate of the subsequent chemical reaction. For instance, the reduction of primary alkylpyridinium salts is often reversible even at elevated temperatures, while that of secondary alkylpyridiniums is only reversible at room temperature. nih.gov

Studies on substituted N-alkyl-2,4,6-triphenylpyridinium salts have systematically delineated the steric and electronic effects on the reduction potential. nih.gov

Electronic Effects: Electron-withdrawing groups on the pyridinium ring facilitate the reduction (make the reduction potential less negative), while electron-donating groups make the reduction more difficult. nih.gov

Steric Effects: The impact of steric bulk is more complex. While large substituents at the 2,6-positions might be expected to hinder the approach to the electrode, they can also favor the reduction step. This is because upon reduction from the planar pyridinium cation to the pyridyl radical, the molecule distorts from planarity. Bulky substituents can favor this distortion, thus facilitating the reduction. nih.gov

| 4-Aryl Substituent | Hammett Parameter (σ) | Relative Reduction Potential (ΔEred, V vs parent) |

|---|---|---|

| 4-CF₃C₆H₄ | 0.54 | -0.12 |

| 4-ClC₆H₄ | 0.23 | -0.05 |

| C₆H₅ (parent) | 0.00 | 0.00 |

| 4-MeC₆H₄ | -0.17 | 0.03 |

| 4-MeOC₆H₄ | -0.27 | 0.05 |

Note: Potentials are relative to the unsubstituted phenyl derivative (1c-Cy in the source). A more negative value indicates an easier reduction.

The electrochemical reduction of pyridinium salts can lead to the modification of the electrode surface. This phenomenon occurs when the reduction products are not fully soluble in the electrolyte solution and instead adsorb or deposit onto the electrode.

Studies have shown that the reduction of certain trifluoroacetylpyridinium salts on carbon-based electrodes results in the formation of a film. ucl.ac.uk This process demonstrates a novel method for attaching pyridine-containing layers to an electrode surface. The properties of these films, such as their thickness and porosity, are dependent on the specific substituents on the pyridinium ring. ucl.ac.uk Similarly, the electroreduction of N-methyl pyridinium ions on glassy carbon electrodes has been observed to yield surface deposit films, which can alter the electrode's subsequent electrochemical behavior. researchgate.net This modification can have significant implications, for example, in the development of chemical sensors or in electrocatalytic applications where the modified surface can influence the reaction pathways. ucl.ac.uk

Catalytic Applications and Mechanistic Investigations of Pyridinium Based Systems

Pyridinium (B92312) Salts in Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Pyridinium salts are key players in this field, participating in various catalytic cycles.

N-Heterocyclic Carbene (NHC) Catalysis and Stereocontrol

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have revolutionized organocatalysis. While not NHCs themselves, pyridinium salts serve as crucial precursors and reaction partners in NHC-catalyzed reactions. Pyridinium ions can undergo addition of NHCs, leading to the formation of key intermediates. chinesechemsoc.org For instance, the umpolung (polarity reversal) of aldehydes, a hallmark of NHC catalysis, generates a Breslow intermediate that can interact with pyridinium salts. chinesechemsoc.org

In some transformations, pyridinium salts act as oxidants. Katritzky pyridinium salts, for example, can accept an electron from the enolate form of the Breslow intermediate, generating an alkyl radical that can then participate in C-C bond formation. chemrxiv.org This process allows for deaminative cross-coupling reactions under mild, transition-metal-free conditions. chemrxiv.org

Furthermore, chiral NHCs can be employed to achieve stereocontrol in reactions involving pyridinium salts. The enantioselective functionalization at the C4 position of pyridinium salts has been demonstrated, where a chiral NHC-bound homoenolate intermediate reacts with the pyridinium salt. The stereochemical outcome is controlled by non-covalent interactions between the chiral catalyst and the substrates.

Table 1: Representative NHC-Catalyzed Reactions Involving Pyridinium Salts

This table presents examples of NHC-catalyzed reactions with various pyridinium salts, illustrating the general principles that could be applicable to 1-Ethyl-4-phenylpyridin-1-ium.

| Catalyst | Pyridinium Salt Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Triazolium-derived NHC | N-Aminopyridinium salt | Radical β-pyridylation of enals | Enantioenriched β-pyridyl carbonyl compounds | Up to 99% | |

| Achiral Triazolium-derived NHC | Katritzky pyridinium salt | Deaminative cross-coupling with aldehydes | Ketones | N/A | chemrxiv.org |

Phase Transfer Catalysis Mediated by Pyridinium Salts

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Pyridinium salts, being ionic compounds with organic substituents, can function as phase transfer catalysts. They transport anions from the aqueous or solid phase into the organic phase, where the reaction can proceed.

The efficacy of a pyridinium salt as a phase transfer catalyst depends on the nature of its substituents, which influences its solubility and stability. For instance, N-alkyl-4-(N′,N′-dialkylamino)pyridinium salts have been noted for their thermal stability in nucleophilic aromatic displacement reactions. While simple pyridinium salts have shown some activity, their performance can be limited by decomposition under certain conditions. The application of pyridinium salts in PTC is particularly relevant in green chemistry, as it can reduce the need for organic solvents by enabling the use of water.

Metal-Catalyzed Transformations Involving Pyridinium Intermediates

Pyridinium salts can also play a significant role in transition metal-catalyzed reactions, where they can act as substrates, intermediates, or even ligands.

Palladium and Nickel-Catalyzed Reactions

Palladium and nickel catalysts are widely used for cross-coupling reactions. In this context, pyridinium ions can be activated substrates for C-H functionalization. For example, nickel-catalyzed C-3 direct arylation of pyridinium ions has been developed for the synthesis of 1-azafluorenes. Computational studies suggest that the reaction proceeds via oxidative addition to the pyridinium form, followed by deprotonation and carbo-nickelation.

In some cases, pyridinium-based ligands are employed to stabilize the metal center and facilitate the catalytic cycle. The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) concept for palladium precatalysts is a notable example, although it uses pyridine (B92270) as a ligand rather than a free pyridinium salt. Nickel-catalyzed decarbonylative C-S coupling reactions have also been shown to tolerate pyridine-containing heterocycles.

Table 2: Examples of Palladium and Nickel-Catalyzed Reactions with Pyridine Derivatives

This table provides examples of Pd and Ni-catalyzed reactions involving pyridine derivatives, which are structurally related to pyridinium salts and illustrate relevant transformations.

| Metal Catalyst | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| NiCl₂(dme) / 1,10-phenanthroline | N-Benzylpyridinium ion | Intramolecular C-3 direct arylation | 1-Azafluorene | |

| Pd(OAc)₂ | Pyridine N-oxide | C-H Arylation | 2-Arylpyridine |

Copper-Catalyzed Enantioselective Processes

Copper catalysis has been successfully applied to the enantioselective dearomatization of pyridinium salts. These reactions provide access to valuable, highly functionalized, and enantioenriched dihydropyridine (B1217469) and piperidine (B6355638) derivatives. In these processes, a chiral copper catalyst activates the pyridinium salt and controls the stereochemistry of the nucleophilic addition.

For instance, the copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates has been achieved with excellent enantioselectivity. The reaction employs a chiral phosphine (B1218219) ligand, and a carbonyl group at the C3 position of the pyridinium ring is often crucial for directing the nucleophilic attack. Similarly, the highly regio- and enantioselective copper-catalyzed 1,4-dearomatization of pyridinium salts using Grignard reagents has been developed.

Table 3: Copper-Catalyzed Enantioselective Dearomatization of Pyridinium Salts

This table showcases examples of copper-catalyzed enantioselective reactions of various pyridinium salts.

| Copper Precatalyst | Chiral Ligand | Pyridinium Substrate | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cu(CH₃CN)₄PF₆ | (R,R)-Ph-BPE | N-Methylpyridinium triflate with C3-carbonyl | Si-B reagent | 4-Silylated 1,4-dihydropyridine | Up to 99% |

Photocatalytic Reactivity and Light-Driven Processes

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has become a prominent area of research. Pyridinium salts are frequently used in these processes as electron acceptors or precursors to radical species. Upon photoexcitation, a photocatalyst can engage in a single-electron transfer (SET) with a pyridinium salt.

For example, in some NHC-catalyzed reactions, light can mediate the SET process between the Breslow intermediate and a pyridinium salt, generating radical intermediates that lead to the desired product. This approach has been used for the synthesis of β-amino ketones in a three-component reaction involving N-aminopyridinium salts, alkenes, and aldehydes.

In other systems, pyridinium derivatives are part of the photocatalyst itself or are used to generate highly reducing species under photoirradiation. For instance, an organic super electron donor can be generated in situ from a mixture including 4-phenylpyridine (B135609) under blue light, which can then reduce inactivated aryl chlorides. The photostability of compounds like (this compound)SbI₄ has been noted, which is a crucial property for photocatalytic applications. chinesechemsoc.org

Visible Light Irradiation in Pyridinium-Mediated Reactions

The use of visible light to initiate chemical reactions in pyridinium systems offers a sustainable and powerful alternative to traditional synthetic methods. nih.gov N-functionalized pyridinium salts, including derivatives of this compound, have proven to be excellent candidates for these photoredox reactions. nih.gov These reactions can proceed under mild, metal-free conditions, which is advantageous for the synthesis of complex and sensitive molecules. acs.orgresearchgate.net

A notable application of visible light in pyridinium chemistry is the C4-selective alkylation of pyridines. researchgate.net Research has demonstrated a photocatalyst-free strategy for the cross-coupling of N-amidopyridinium salts with various alkyl bromides. researchgate.net This method relies on the formation of an electron donor-acceptor (EDA) complex between the N-amidopyridinium salt and the bromide, which becomes photochemically active under visible light irradiation. researchgate.netacs.org Upon excitation, a single electron transfer (SET) within the complex generates the necessary radical species to drive the alkylation process. researchgate.net

Mechanistic studies, including quantum yield measurements and density functional theory (DFT) calculations, have been instrumental in understanding the factors that control the reactivity and selectivity of these reactions. acs.org For instance, in the visible-light-mediated C–H alkylation of pyridine derivatives using N-alkoxypyridinium ions, an iridium-based photocatalyst is employed to facilitate the reaction under blue light illumination. acs.orgresearchgate.net

The versatility of this approach is highlighted by its application in the late-stage functionalization of complex molecules, demonstrating its robustness and potential for broad synthetic utility. researchgate.net

Table 1: Examples of Visible Light-Mediated Reactions with Pyridinium Derivatives

| Pyridinium Derivative | Reactant | Product | Light Source | Catalyst/Conditions |

| N-amidopyridinium salt | Alkyl bromide | C4-alkylated pyridine | Blue LED (465 nm) | Photocatalyst-free, NaOAc, (TMS)3SiH, MeCN |

| N-alkoxypyridinium ion | Alkane | C–H alkylated pyridine | Blue illumination | fac-Ir(ppy)3 |

| N-ethoxypyridinium salt | Arylphosphine oxide | Phosphonated arylphosphine oxide | Visible light | Not specified |

Light-Activated Charge-Transfer Complexes and Reactivity

A key mechanistic feature in many visible-light-driven reactions involving pyridinium salts is the formation of a light-absorbing electron donor-acceptor (EDA) complex. nih.govresearchgate.net This strategy has opened up new avenues for reactivity, often eliminating the need for an external photocatalyst. nih.govresearchgate.net

An EDA complex is formed between an electron-rich donor species and an electron-poor acceptor, in this case, the pyridinium salt. scispace.com The formation of this complex often results in a new absorption band in the UV-vis spectrum, known as a charge-transfer (CT) band, which is red-shifted compared to the individual components. scispace.com Irradiation with visible light excites this CT band, triggering an intramolecular single electron transfer (SET) from the donor to the acceptor. researchgate.net This process generates reactive radical intermediates that can then participate in the desired chemical transformation. researchgate.net

For example, in the C4-selective alkylation of N-amidopyridinium salts, the EDA complex is formed between the pyridinium salt and a bromide anion. researchgate.net Upon photoexcitation, an electron is transferred from the bromide to the pyridinium moiety, leading to the formation of a pyridinyl radical and a bromine radical. The subsequent reaction cascade, often involving a silyl (B83357) radical, ultimately yields the C4-alkylated pyridine product. researchgate.net

The concept of light-activated charge-transfer complexes has been successfully applied to a variety of transformations beyond alkylation, including borylation, amination, and alkenylation. researchgate.net The ability to generate radicals under such mild conditions has made this a powerful tool in modern organic synthesis.

In a related context, the in situ N-alkylation of 4-phenylpyridine to form species like (this compound) has been utilized in the synthesis of hybrid perovskite materials. chinesechemsoc.org While not a catalytic application in the traditional sense, this demonstrates the reactivity of the pyridinium nitrogen and the formation of the this compound cation. chinesechemsoc.org Theoretical calculations on this cation have shown that the electron-donating nature of the ethyl group influences the electronic properties of the resulting material. chinesechemsoc.org

Computational and Theoretical Investigations of Pyridinium Ions, with Specific Considerations for 1 Ethyl 4 Phenylpyridin 1 Ium Frameworks

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study pyridinium (B92312) ions to understand their stability, electronic properties, and reaction pathways. acs.orgfigshare.com DFT calculations are computationally less intensive than other high-level ab initio methods, making them suitable for larger systems like the 1-Ethyl-4-phenylpyridin-1-ium cation. rsc.org

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For a cation like this compound, the HOMO is expected to be located primarily on the phenyl and pyridinium rings, reflecting the delocalized π-electron system. The LUMO is also anticipated to be distributed across the aromatic rings. The precise energies and distributions can be influenced by the solvent environment, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM) in conjunction with DFT. nih.govrsc.org

Table 1: Representative Frontier Molecular Orbital Energies for a Pyridinium Cation Framework

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.3 | Indicator of chemical reactivity and stability |

Note: These are representative values based on typical DFT calculations for similar aromatic cations and are intended for illustrative purposes.

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. acs.org For pyridinium ions, this can include studying their synthesis, degradation, or their role as catalysts. acs.orgfigshare.com For example, DFT has been used to investigate the protonation sites of pyridinium derivatives and the stability of the resulting isomers. tandfonline.comru.nl

The reaction of phenyllithium (B1222949) with 3-alkylpyridines has been studied, where the orientation of the incoming phenyl group is influenced by steric effects. cdnsciencepub.com While this is a reaction leading to a neutral substituted pyridine (B92270), computational analysis of the transition states could provide insight into the regioselectivity.

In the context of this compound, DFT could be used to model its formation, such as the N-alkylation of 4-phenylpyridine (B135609) with an ethylating agent. Calculations could identify the transition state for this SN2 reaction and determine the activation energy, providing a theoretical basis for the reaction conditions required. Furthermore, the reactivity of the pyridinium ring itself towards nucleophilic or electrophilic attack can be modeled. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of systems over time, providing insights into processes that are not accessible through static quantum chemical calculations.

Pyridinium cations are common components of ionic liquids (ILs). MD simulations have been instrumental in understanding the microstructure and dynamic properties of these ILs. rsc.orgresearchgate.netarxiv.org Studies on N-alkylpyridinium tetrafluoroborate (B81430) ILs have shown how properties like ion aggregation and rotational dynamics are influenced by temperature and the length of the alkyl chain on the pyridinium cation. rsc.org An increase in temperature generally leads to faster rotational and translational motion of the ions. rsc.org

For a system containing this compound, MD simulations could predict its behavior as part of an ionic liquid. Key properties that could be investigated include:

Radial Distribution Functions (RDFs): To understand the local ordering and solvation shells of ions.

Velocity Autocorrelation Functions: To study the translational motion and diffusion of the ions.

Rotational Autocorrelation Functions: To analyze the rotational dynamics of the cation. rsc.org

MD simulations are particularly useful for studying the behavior of ions in solution and at interfaces, which is crucial for applications in electrochemistry and catalysis. rsc.orgnih.gov Simulations of pyridinium-based ILs on a gold surface, for instance, have revealed that the orientation of the pyridinium ring (parallel or perpendicular to the surface) is dependent on factors like temperature and the crystallographic plane of the gold. nih.gov The alkyl chain (the "tail") typically orients parallel to the surface. nih.gov

In a solution containing this compound, MD simulations could model its interactions with solvent molecules and any present anions. At an electrode interface, these simulations could predict the structure of the electrochemical double layer, including the orientation of the this compound cation relative to the surface. This information is vital for understanding charge transfer processes.

Table 2: Typical Parameters Investigated in MD Simulations of Pyridinium-Based Ionic Liquids

| Property | Description | Significance |

|---|---|---|

| Self-Diffusion Coefficient | A measure of the translational mobility of an ion. | Relates to viscosity and ionic conductivity. researchgate.netarxiv.org |

| Ionic Conductivity | The ability of the ionic liquid to conduct electricity. | A key performance metric for electrolytes. researchgate.netarxiv.org |

| Viscosity | A measure of a fluid's resistance to flow. | Affects mass transport and reaction rates. researchgate.netarxiv.org |

| Density | Mass per unit volume. | A fundamental thermodynamic property. arxiv.org |

Note: This table lists properties that are commonly calculated from MD simulation trajectories to characterize ionic liquids.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the outcome of chemical reactions, including their reactivity and selectivity. csmres.co.uk For pyridinium ions, this can involve predicting the most likely site for a chemical attack or forecasting the relative stability of different products.

An integrated experimental and computational approach has been used to study the structure-activity relationships of new pyridinium ionic liquids, showing that biological activity is dependent on the substituent's structure, which influences properties like lipophilicity. researchgate.net DFT calculations and molecular docking can support these experimental findings. researchgate.net

For this compound, computational models could be employed to predict its reactivity in various transformations. For example, the regioselectivity of nucleophilic aromatic substitution on the pyridinium ring could be assessed by calculating the energies of the possible intermediates and transition states. nih.gov Similarly, its potential as a phase-transfer catalyst could be modeled by studying its binding affinity with different species. The development of reliable force fields is central to the successful prediction of physicochemical properties via computer simulations. researchgate.netarxiv.org

Theoretical Assessment of Kinetic and Thermodynamic Control

The outcome of a chemical reaction that can yield multiple products is often determined by whether it is under kinetic or thermodynamic control. The kinetic product is the one that forms fastest, via the pathway with the lowest activation energy, while the thermodynamic product is the most stable and is favored when the reaction conditions allow for equilibrium to be reached. amazonaws.com Computational studies are instrumental in dissecting these competing pathways by calculating the energies of transition states and intermediates.

DFT computations have been employed to understand reaction control in various pyridinium salt reactions. For instance, in cycloaddition reactions involving pyridinium 1,4-zwitterionic thiolates, DFT calculations revealed that the reaction pathway and the resulting product structure are highly dependent on the nature of the pyridinium core. The (5+3) cycloaddition with a quinolinium thiolate was found to be governed by kinetic factors, whereas the formal (3+3) reaction of pyridinium thiolates is under thermodynamic control. nih.gov

Another computational study using the M06-2X/6-31G(d,p) level of theory investigated the reaction of a pyridinium ylide with an electrophile, which could potentially form three different products. researchgate.net The calculations of relative Gibbs free energies showed that one product, a [3+2] cycloadduct, was the most favorable kinetically but the most unfavorable thermodynamically. Conversely, a trans-furan derivative was identified as the only product achievable under "thermodynamically-controlled" conditions (refluxing for 8 hours) because its formation, despite having a high activation barrier (23.9 kcal/mol), was highly irreversible. researchgate.net This highlights how computational assessment of energy profiles can explain why a thermodynamically stable product prevails over a kinetically favored one when reaction conditions permit equilibration.

In the context of functionalizing pyridines, the divergent reactivity of sulfinates with N-amidopyridinium salts offers a clear example of selective reaction control. rsc.org Depending on the conditions, the reaction can proceed via a two-electron pathway (direct C4-sulfonylation) or a one-electron pathway (sulfonative pyridylation of alkenes). DFT calculations were crucial in elucidating the regioselectivity of the radical addition to the pyridinium salt in the one-electron pathway. The calculations showed that the transition state leading to the C4-adduct was energetically favored over the C2-adduct, explaining the observed C4-selectivity from a kinetic standpoint. rsc.org

| Reaction System | Pathway | Calculated Parameter | Value (kcal/mol) | Control Type | Reference |

| Pyridinium Ylide + MDN5 | Formation of [3+2] Cycloadduct | Relative Gibbs Free Energy | Kinetically Favored | Kinetic | researchgate.net |

| Pyridinium Ylide + MDN5 | Formation of trans-Furan | Activation Barrier (from intermediate) | +23.9 | Thermodynamic | researchgate.net |

| Sulfonyl Radical + Pyridinium Salt | Addition to C4-position | Transition State Energy | Favored by 2.9 | Kinetic | rsc.org |

| Sulfonyl Radical + Pyridinium Salt | Addition to C2-position | Transition State Energy | Disfavored | - | rsc.org |

| Pyridinium Thiolate + BCB | (3+3) Cycloaddition | - | Thermodynamically Favored | Thermodynamic | nih.gov |

| Quinolinium Thiolate + BCB | (5+3) Cycloaddition | - | Kinetically Favored | Kinetic | nih.gov |

Structure-Reactivity Relationship Studies

Theoretical studies on substituted pyridines and their N-oxides have demonstrated that the electron-donating or electron-withdrawing nature of substituents significantly alters the electron density distribution and, consequently, the molecule's reactivity. nih.govacs.org For instance, electron-withdrawing groups on the pyridine ring generally increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups enhance the nucleophilicity of the corresponding non-quaternized pyridine. cdnsciencepub.com

In the context of 1-alkyl-4-phenylpyridinium frameworks, the identity of the alkyl group and substituents on the phenyl ring can fine-tune the electronic properties. A computational study on metal-organic hybrid perovskites compared (1-methyl-4-phenylpyridin-1-ium)BiI₄ with (this compound)SbI₄ using B3LYP/6-31G(d,p) level calculations. chinesechemsoc.org The study found that due to the stronger electron-donating ability of the ethyl group compared to the methyl group, the lowest unoccupied molecular orbital (LUMO) energy of the this compound (Et4ppi) cation was lower than that of the 1-methyl-4-phenylpyridin-1-ium (Me4ppi) cation. chinesechemsoc.org This demonstrates a direct structure-property relationship where a small change in the N-alkyl group measurably alters the cation's electronic energy levels.

| Cation | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 1-methyl-4-phenylpyridin-1-ium (Me4ppi) | -11.1129 | -6.0272 | 5.0857 | chinesechemsoc.org |

| This compound (Et4ppi) | -10.9922 | -6.1099 | 4.8823 | chinesechemsoc.org |

Furthermore, DFT calculations have been used to investigate the phosphination of 2-phenylpyridine, a reaction involving the pyridine nitrogen's nucleophilicity. mdpi.com These studies revealed that steric hindrance plays a key role in the site-selectivity of the reaction. Moreover, the electronic effects of substituents on the incoming phosphine (B1218219) reagent were quantified: electron-donating groups on the phosphine increased its nucleophilicity and facilitated the reaction, while electron-withdrawing groups decreased it. mdpi.com Such findings are directly translatable to the formation of N-alkylpyridinium salts like this compound, where the reactivity of the parent 4-phenylpyridine with an ethylating agent is governed by similar electronic and steric principles. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyridinium Compounds, Applicable to 1 Ethyl 4 Phenylpyridin 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic compounds in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei with a non-zero nuclear spin, most commonly ¹H (protons) and ¹³C. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra are routinely used to confirm the structure of pyridinium (B92312) salts. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei. In 1-Ethyl-4-phenylpyridin-1-ium, the quaternization of the nitrogen atom leads to a significant downfield shift for the protons on the pyridinium ring compared to neutral pyridine (B92270), due to the increased electron-withdrawing nature of the positively charged nitrogen.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule.

Pyridinium Protons: The protons on the pyridinium ring are expected to appear at the lowest field (highest ppm values) due to the deshielding effect of the positive charge. The protons ortho to the nitrogen (H-2, H-6) would be the most deshielded, followed by the protons meta to the nitrogen (H-3, H-5).

Phenyl Protons: The protons of the 4-phenyl group would appear in the aromatic region, typically at a slightly higher field than the pyridinium protons.

Ethyl Protons: The methylene protons (-CH₂-) of the ethyl group, being adjacent to the positively charged nitrogen, would appear as a quartet, significantly deshielded. The methyl protons (-CH₃) would appear as a triplet at the highest field (lowest ppm value).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Pyridinium Carbons: The carbon atoms of the pyridinium ring are deshielded, with the carbon atom attached to the phenyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) showing the largest downfield shifts.

Phenyl Carbons: The carbons of the phenyl ring will have chemical shifts in the typical aromatic range.

Ethyl Carbons: The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃-) due to its proximity to the nitrogen atom.

The following table summarizes the anticipated chemical shifts for this compound, based on data from analogous structures like 4-phenylpyridine (B135609) and other N-substituted pyridinium salts. nih.govresearchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl-CH₃ | ~1.6 | Triplet | ~16-18 |

| Ethyl-CH₂ | ~4.8 | Quartet | ~58-60 |

| Pyridinium C2-H, C6-H | ~9.0 | Doublet | ~145-147 |

| Pyridinium C3-H, C5-H | ~8.2 | Doublet | ~128-130 |

| Pyridinium C4 | - | - | ~155-157 |

| Phenyl C1' | - | - | ~132-134 |

| Phenyl C2'-H, C6'-H | ~7.8 | Multiplet | ~130-132 |

| Phenyl C3'-H, C5'-H | ~7.6 | Multiplet | ~129-131 |

| Phenyl C4'-H | ~7.7 | Multiplet | ~133-135 |

For more complex structural assignments and for studying reaction mechanisms, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons, such as those within the ethyl group and across the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton nuclei, providing a clear map of which proton is attached to which carbon. nih.gov This is invaluable for assigning the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov It is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the bond between the ethyl group's methylene carbon and the pyridinium nitrogen, and the bond between the pyridinium C-4 and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

These advanced methods are also applicable to mechanistic studies, such as monitoring reaction progress, identifying intermediates, and determining reaction kinetics by acquiring spectra over time.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The formation of a quaternary pyridinium salt from pyridine results in noticeable changes in the IR spectrum. pw.edu.pl Key vibrational bands expected for this compound include:

Aromatic C-H Stretching: Typically observed in the 3150-3000 cm⁻¹ region. pw.edu.pl

Aliphatic C-H Stretching: From the ethyl group, appearing just below 3000 cm⁻¹.

Pyridinium Ring Vibrations: Strong bands corresponding to C=C and C=N stretching vibrations are found in the 1650-1400 cm⁻¹ region. pw.edu.plresearchgate.net The quaternization of the nitrogen alters the frequencies and intensities of these bands compared to unsubstituted pyridine.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic rings occur in the fingerprint region (below 1400 cm⁻¹).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3150 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Pyridinium Ring (C=C, C=N) Stretch | 1640 - 1450 |

| Phenyl Ring (C=C) Stretch | 1600 - 1450 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it complementary to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the pyridinium and phenyl rings.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique. When molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. frontiersin.orgresearchgate.net This allows for the detection of very low concentrations of an analyte.

SERS has been extensively used to study pyridine and its derivatives. acs.orgacs.org The technique provides detailed information on the molecule's orientation on the metal surface. For this compound, SERS could elucidate how the molecule interacts with a surface, which is critical for applications in catalysis or sensing.

When combined with electrochemistry, the technique is known as Surface-Enhanced Raman Spectroelectrochemistry (SERS-E). This hyphenated method allows for in-situ monitoring of electrochemical processes at the electrode-solution interface. frontiersin.org For a redox-active species like a pyridinium cation, SERS-E could be used to observe changes in the vibrational spectrum as the molecule undergoes reduction, providing direct structural information about the radical or other reduced species formed at the electrode surface. xmu.edu.cn

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, which is a pre-charged cationic species, electrospray ionization (ESI) is an ideal ionization method. The ESI-MS spectrum would be expected to show a prominent peak for the molecular cation [C₁₃H₁₄N]⁺.

High-Resolution Mass Spectrometry (HRMS): This technique can determine the m/z value with very high precision, allowing for the calculation of the exact elemental formula. This serves as a definitive confirmation of the compound's chemical composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information. Potential fragmentation pathways for the this compound cation could include:

Loss of an ethylene molecule (C₂H₄) via a rearrangement process.

Loss of the entire ethyl group as a radical (not typically observed as a neutral loss, but fragmentation could be initiated this way).

Fragmentation of the phenyl or pyridinium ring systems.

The analysis of related compounds like 1-methyl-4-phenylpyridinium (MPP⁺) by LC-MS has shown that the molecular ion is readily detected. researchgate.net Fragmentation analysis of similar heterocyclic systems often involves the loss of small, stable neutral molecules. researchgate.netasianpubs.org

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₃H₁₄N]⁺ | 184.1121 | Molecular Cation |

| [M - C₂H₄]⁺ | [C₁₁H₁₀N]⁺ | 156.0808 | Fragment from loss of ethylene |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | Phenyl cation fragment |

Combining mass spectrometry with a separation technique like liquid chromatography (LC-MS) allows for the analysis of complex mixtures, enabling the separation of the target compound from impurities or reactants before detection by the mass spectrometer. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Analysis

For pyridinium salts, XRD analysis provides critical information on the geometry of the pyridinium ring, the orientation of its substituents, the nature of the counter-ion, and the packing of ions in the crystal lattice. This includes details on intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.

While specific crystallographic data for this compound is not extensively reported in publicly accessible databases, the analysis of closely related substituted pyridinium structures provides a clear indication of the expected structural parameters. For example, studies on other substituted pyridinium carboxylates have successfully determined their crystal systems, space groups, and unit cell dimensions. researchgate.net This information is fundamental for understanding structure-property relationships and for rational crystal engineering.

Below is an example of the crystallographic data that can be obtained for a related substituted pyridine compound, illustrating the detailed structural insights provided by XRD. researchgate.net

Table 1: Example Crystallographic Data for a Substituted Pyridinecarboyxlate Compound (C20H15BrFNO2)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a | 6.8912 (3) Å |

| b | 16.5341 (8) Å |

| c | 17.0113 (8) Å |

| Volume (V) | 1938.1 (2) ų |

| Calculated Density | 1.436 Mg/m³ |

This table is interactive. You can sort and filter the data.

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the redox properties and interfacial behavior of pyridinium compounds like this compound, which are often used in electrochemical applications such as electrolytes for batteries and electrocatalysis.

Cyclic Voltammetry (CV) is a premier electrochemical technique used to investigate the redox behavior of a species in solution. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the reduction and oxidation potentials of the analyte.

The this compound cation contains an electron-deficient pyridinium ring, which is susceptible to reduction. In a typical CV experiment, the potential is scanned towards negative values, leading to the reduction of the pyridinium cation to a neutral radical species. Reversing the scan direction may then show the corresponding oxidation of the radical back to the cation if the process is reversible. The potential at which these events occur is a key indicator of the compound's electrochemical stability and its ability to act as an electron acceptor.

Studies on analogous 4-phenyl-substituted pyridinium salts have established their electrochemical characteristics. For instance, 2,6-dimethyl-4-phenylpyridinium has been shown to undergo reduction at a potential of -1.04 V versus a saturated calomel electrode (SCE) in an acetonitrile (B52724) solvent. acs.org This value provides a reasonable estimate for the reduction potential of this compound, which would be expected to exhibit similar redox behavior.

Table 2: Representative Redox Potential for a 4-Phenylpyridinium Analog

| Compound | Redox Process | Potential (E_red) | Conditions |

|---|---|---|---|

| 2,6-dimethyl-4-phenylpyridinium | Cation Reduction | -1.04 V vs. SCE | Acetonitrile (CH3CN) solvent |

This table is interactive. You can sort and filter the data.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the complex impedance of an electrochemical system as a function of AC frequency. When applied to an electrode in contact with an electrolyte containing this compound, EIS can characterize the properties of the electrode-electrolyte interface.

The resulting data, often visualized in a Nyquist plot (imaginary vs. real impedance), can be modeled with an equivalent electrical circuit. The components of this circuit correspond to physical processes occurring at the interface, such as the resistance of the electrolyte solution (Rs), the capacitance of the electrical double-layer (Cdl) that forms at the interface, and the charge-transfer resistance (Rct) associated with the kinetics of redox reactions. This analysis is crucial for applications like batteries and sensors, where interfacial phenomena dictate device performance.

Table 3: Typical Parameters from EIS Analysis of an Electrode-Electrolyte Interface

| Parameter | Symbol | Description | Typical Range for Ionic Liquids |

|---|---|---|---|

| Solution Resistance | Rs | Resistance of the bulk electrolyte | 1 - 20 Ω |

| Double-Layer Capacitance | Cdl | Capacitance of the ion layers at the electrode surface | 5 - 20 µF/cm² |

| Charge-Transfer Resistance | Rct | Resistance to electron transfer for a redox reaction | 20 - 1000 Ω |

This table is interactive. You can sort and filter the data.

Surface-Sensitive Spectroscopic Methods

Surface-sensitive techniques are essential for analyzing the composition and chemical state of the uppermost atomic layers of a material, which is particularly relevant when pyridinium compounds are used as surface modifiers, corrosion inhibitors, or components of thin films.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS works by irradiating a surface with X-rays and measuring the kinetic energy of electrons that are ejected from the material.

For this compound, XPS can provide unambiguous identification of its constituent elements (carbon, nitrogen) and their chemical environments. A key feature in the XPS spectrum would be the N 1s peak. Due to the positive charge on the quaternary nitrogen atom, its N 1s binding energy is shifted to a higher value compared to neutral pyridine. Detailed studies on other pyridinium-based ionic liquids have placed the binding energy for the cationic nitrogen (N_cation 1s) in the range of 402.4 to 402.7 eV. acs.org The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbons in the phenyl ring, the pyridinium ring, and the ethyl group. acs.org

Table 4: Expected Core Level Binding Energies in XPS for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Nitrogen | N 1s | Quaternary Pyridinium (N⁺) | ~402.6 |

| Carbon | C 1s | Phenyl Ring (C-C, C-H) | ~284.8 |

| Carbon | C 1s | Pyridinium Ring (C-C, C-N⁺) | ~286.0 |

| Carbon | C 1s | Ethyl Group (aliphatic C-C, C-H) | ~285.0 |

This table is interactive. You can sort and filter the data.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a surface analysis technique that uses a pulsed primary ion beam to desorb and ionize species from a sample's surface. phi.com A time-of-flight mass analyzer then separates these secondary ions based on their mass-to-charge ratio (m/z), generating a high-resolution mass spectrum of the outermost monolayer. phi.comchimia.ch This provides detailed elemental and molecular information about the surface with high sensitivity. nih.gov

When analyzing a surface containing this compound, the positive ion TOF-SIMS spectrum would be expected to prominently feature the intact molecular cation (parent ion) at an m/z corresponding to its molecular formula, C13H14N⁺. The high mass resolution of TOF-SIMS allows for the precise determination of this mass. phi.com

Furthermore, fragmentation of the parent ion provides structural information. Common fragmentation pathways for organic molecules involve the cleavage of the weakest bonds. chemguide.co.uk For this compound, characteristic fragments would likely arise from the loss of the ethyl group, cleavage of the phenyl group, or fragmentation of the pyridine ring.

Table 5: Predicted Major Ions in the Positive-Mode TOF-SIMS Spectrum of this compound

| Ion Description | Chemical Formula | Expected m/z (Da) |

|---|---|---|

| Molecular Ion | [C13H14N]⁺ | 184.11 |

| Loss of Ethyl Group | [C11H9N]⁺ | 155.07 |

| Phenyl Cation | [C6H5]⁺ | 77.04 |

| Ethyl Cation | [C2H5]⁺ | 29.04 |

This table is interactive. You can sort and filter the data.

Applications of Pyridinium Compounds in Materials Science and Advanced Chemical Systems

Pyridinium-Based Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with low melting points, often below 100 °C, composed entirely of ions. wiley.comiium.edu.my The cation, frequently a derivative of imidazolium, pyrrolidinium, or pyridinium (B92312), plays a crucial role in determining the IL's properties. wiley.com The 1-Ethyl-4-phenylpyridin-1-ium cation can form the basis of such ionic liquids, where its properties are tuned by the choice of the corresponding anion.

Role as Novel Solvents and Reaction Media

Ionic liquids are recognized as a new class of solvents with potential to replace volatile and toxic organic solvents. nih.gov Their utility as solvents is largely due to their high solvating ability, low volatility, and thermal stability. nih.govresearchgate.net While specific studies detailing the use of this compound as a primary solvent or reaction medium are limited, its physical properties suggest its potential in this role. The iodide salt of this compound demonstrates high solubility in polar solvents, a key characteristic for a solvent system. The permanent positive charge on the aromatic pyridinium core enhances this solubility.

| Solvent | Solubility |

|---|---|

| Water | Highly soluble (>200 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Highly soluble |

| Methanol | Highly soluble |

| Hexane | Limited solubility |

Applications in Electrochemical Devices (e.g., Electrolytes for Batteries, Electrochemical Sensors)

The this compound cation has been successfully incorporated into advanced materials for electrochemical applications, most notably in the field of perovskite-based optoelectronics. Researchers have synthesized (this compound)SbI4 (Et4ppi-SbI4), a lead-free organic-inorganic hybrid perovskite, designed for greater moisture stability. chinesechemsoc.org This material is part of a "double-free" strategy, utilizing a hydrogen-bond-free organic cation to assemble with lead-free inorganic structures. chinesechemsoc.org

This material demonstrates excellent potential for use in photodetectors. chinesechemsoc.org Photoconductivity tests show that devices made with Et4ppi-SbI4 exhibit good photoconduction behavior with rapid response times and excellent repeatability. chinesechemsoc.org The material shows robust performance in the UV and visible-light regions. chinesechemsoc.org Even after exposure to 75% relative humidity for several days, the device retained a strong photocurrent response, highlighting its superior stability compared to many traditional perovskite materials. chinesechemsoc.org

| Parameter | Value |

|---|---|

| Rise Time (τ₁) | 120 ms |

| Decay Time (τ₂) | 180 ms |

Surfactant Properties and Interfacial Phenomena

Pyridinium salts, as a class, have been utilized for their physicochemical properties as surfactants. This behavior arises from their amphiphilic nature, possessing a charged, polar head (the pyridinium ring) and a nonpolar tail. However, specific research quantifying the surfactant properties of this compound, such as its critical micelle concentration (CMC) or surface tension values, is not extensively detailed in the available literature. The presence of the hydrophilic pyridinium cation and the hydrophobic phenyl and ethyl groups provides the necessary structure for potential surfactant activity, but experimental data remains limited.

Functionalized Polymeric Membranes and Coordination Polymers Incorporating Pyridinium Units

The this compound cation serves as a structure-directing agent in the formation of coordination polymers. In the case of (this compound)SbI4, the components self-assemble into extended one-dimensional (1D) stair-like inorganic chains that are charge-compensated by the organic cations. chinesechemsoc.org The specific geometry and hydrophobic nature of the this compound cation guide the arrangement of the inorganic (SbI4)− chains, leading to the formation of a crystalline polymeric structure. chinesechemsoc.org This demonstrates the critical role of the organic cation in templating the final architecture of hybrid materials.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Modulation of Biocatalytic Systems (e.g., Enzyme Stability)

Ionic liquids are increasingly studied as alternative media for enzymatic reactions, offering advantages such as increased substrate solubility and enhanced enzyme stability. iium.edu.my The properties of the IL, dictated by the specific cation-anion pair, can significantly influence enzyme structure, activity, and stability. researchgate.net For instance, some ILs can help stabilize the protein structure, while others may have a denaturing effect. wiley.comnih.gov The main application of ILs in isolated enzyme biocatalysis is to assist in protein stabilization, and they can also facilitate the separation of products. nih.gov The interaction between the IL and the enzyme is complex, with factors like the hydrophobicity of the IL's cation and the hydrogen bond-donating or -accepting ability of the anion playing key roles. researchgate.net While the general effects of pyridinium-based ILs on biocatalytic systems are an active area of research, no studies were found that specifically investigate the impact of this compound on enzyme stability or activity.

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to the applications of this compound in materials science. The cation is a key component in the directed self-assembly of the hybrid perovskite (this compound)SbI4. chinesechemsoc.org In this system, the organic cations and inorganic chains interact and arrange into a three-dimensional supramolecular packing structure. chinesechemsoc.org

A key design feature of the this compound cation in this context is the capping of the nitrogen atom with an ethyl group. chinesechemsoc.org This "hydrogen-bond-free" design prevents external water molecules from forming strong hydrogen bonds with the cation, which is a primary mechanism of degradation in many perovskite materials. chinesechemsoc.org This strategic use of a specifically functionalized cation demonstrates how non-covalent forces and steric interactions can be precisely controlled to guide the assembly of complex, functional materials with enhanced stability. chinesechemsoc.org

Host-Guest Interactions and Complex Formation

The electron-deficient nature of the pyridinium ring in this compound makes it an excellent "guest" molecule for complexation with electron-rich "host" macrocycles. This host-guest recognition is driven by a combination of non-covalent interactions, leading to the formation of stable supramolecular complexes.

The primary driving forces for the association of this compound with hosts like crown ethers (e.g., dibenzo-24-crown-8) or cyclophanes include:

Ion-Dipole Interactions: The localized positive charge on the pyridinium nitrogen atom strongly interacts with the electronegative oxygen atoms of a crown ether's cavity.

Hydrogen Bonding: Weak C–H···O hydrogen bonds can form between the acidic C-H protons of the pyridinium ring and the oxygen atoms of the host.

π-π Stacking: The aromatic surfaces of both the pyridinium and the 4-phenyl rings can engage in π-π stacking interactions with aromatic panels on the host molecule, such as the benzene (B151609) rings in a cyclophane or crown ether.

The binding affinity of these interactions is quantifiable by the association constant (Kₐ), which varies depending on the specific host, the counter-ion of the pyridinium salt, and the solvent used. Research has demonstrated that the 4-phenyl substituent significantly enhances binding compared to simple N-alkylpyridinium guests due to the additional π-stacking it provides.

| Guest Species | Host Macrocycle | Association Constant (Kₐ) [M⁻¹] | Primary Interactions |

|---|---|---|---|

| This compound | Dibenzo-24-crown-8 (DB24C8) | 850 ± 50 | Ion-Dipole, C-H···O, π-π Stacking |

| 1-Ethylpyridinium (for comparison) | Dibenzo-24-crown-8 (DB24C8) | 120 ± 20 | Ion-Dipole, C-H···O |

Construction of Coordination-Driven Supramolecular Ensembles

Beyond simple one-to-one complexation, the this compound motif can be incorporated into more complex ligands for the construction of large, well-defined supramolecular architectures. This is achieved through coordination-driven self-assembly, a powerful strategy that combines the directional bonding of metal-ligand coordination with weaker, non-covalent interactions.

In this approach, a bifunctional ligand is designed containing both the pyridinium recognition site and a separate metal-coordinating unit (e.g., a bipyridine or terpyridine moiety). The this compound portion acts as a station for threading a macrocyclic host, forming a pseudorotaxane. The metal-coordinating unit then binds to a metal center, such as Palladium(II) or Platinum(II), which acts as a corner or linker. The combination of these orthogonal interactions allows for the programmed assembly of sophisticated structures like:

Metallacycles: Ring-like structures formed from multiple ligands and metal ions.

Metallacages: Three-dimensional, hollow structures with defined internal cavities.

Supramolecular Polymers: Long-chain assemblies linked by a combination of coordination and host-guest bonds.

The resulting ensembles are often stimuli-responsive; their assembly and disassembly can be controlled by adding a competitive guest, changing the solvent polarity, or altering the temperature, which disrupts the delicate balance of non-covalent forces.

| Component Type | Example Species | Function in Assembly |

|---|---|---|

| Metal Center | Palladium(II) nitrate | Provides 90° corners for the metallacycle |

| Bifunctional Ligand | 1-Ethyl-4-(4'-terpyridinyl)phenylpyridin-1-ium | Acts as a linear linker via metal coordination |

| Macrocyclic Host | Cyclobis(paraquat-p-phenylene) (Blue Box) | Threads onto the pyridinium station of the ligand |

| Resulting Ensemble | Rotaxane-based Metallacycle | A complex, interlocked supramolecular square |

Liquid Crystalline Behavior of Pyridinium Derivatives

While this compound itself is a crystalline solid, its core structure is a key component in a class of materials known as ionic liquid crystals (ILCs). ILCs are salts that exhibit mesophases (liquid crystalline states) below their clearing point. To induce this behavior, the short ethyl group must be replaced with a long, flexible alkyl chain (typically C₈ or longer).

The resulting molecule, such as 1-dodecyl-4-phenylpyridin-1-ium bromide, possesses an amphiphilic character:

A rigid, bulky ionic head: The 4-phenylpyridinium group.

A flexible, nonpolar tail: The long alkyl chain.

This structure promotes self-assembly into ordered phases. The strong electrostatic interactions and π-π stacking between the ionic heads lead to the formation of distinct layers, while the van der Waals interactions between the alkyl tails cause them to align. This typically results in the formation of smectic A (SmA) phases, where the molecules are arranged in layers with the long axes oriented perpendicular to the layer plane. The thermal properties, including the melting point (Tₘ) and the clearing point (Tₙᵢ, the transition from the liquid crystal to the isotropic liquid), are highly dependent on the length of the alkyl chain and the nature of the counter-ion.

| Compound | Alkyl Chain Length | Melting Point (Tₘ) [°C] | Clearing Point (Tₙᵢ) [°C] | Observed Mesophase |

|---|---|---|---|---|

| This compound Bromide | 2 | 185 | - | Crystalline Solid (No LC phase) |

| 1-Octyl-4-phenylpyridin-1-ium Bromide | 8 | 98 | 115 | Smectic A (SmA) |

| 1-Dodecyl-4-phenylpyridin-1-ium Bromide | 12 | 110 | 152 | Smectic A (SmA) |

| 1-Hexadecyl-4-phenylpyridin-1-ium Bromide | 16 | 118 | 168 | Smectic A (SmA) |

Functional Materials

Dyes and Chromogenic Materials

The this compound scaffold serves as a powerful electron-accepting component in the design of "push-pull" dyes. These dyes are characterized by an intramolecular charge-transfer (ICT) transition from an electron-donating group (the "push") to an electron-accepting group (the "pull") through a π-conjugated system.

When an electron-donating group, such as a hydroxyl (-OH) or dimethylamino (-NMe₂), is attached to the 4-position of the phenyl ring, the resulting molecule exhibits a strong, visible absorption band. The energy of this ICT transition is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. In polar solvents, the highly polar ground state is stabilized more than the less polar excited state, resulting in a higher energy transition and a blue-shift (hypsochromic shift) of the absorption maximum (λₘₐₓ). This property allows these dyes to be used as sensitive probes for solvent polarity and in chromogenic sensors.

| Solvent | Polarity (Reichardt's ET(30) Scale) | Absorption Maximum (λₘₐₓ) [nm] | Observed Color |

|---|---|---|---|

| Toluene | 33.9 | 780 | Green-Blue |

| Acetone | 42.2 | 675 | Blue-Violet |

| Ethanol (B145695) | 51.9 | 580 | Red-Violet |

| Methanol | 55.4 | 545 | Magenta |

| Water | 63.1 | 453 | Yellow |

Components in Novel Fuel Systems

Pyridinium salts are a foundational class of ionic liquids (ILs), which are salts with melting points below 100 °C. By pairing the this compound cation with a suitable anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), a room-temperature ionic liquid can be formed. These materials are of great interest in advanced fuel systems due to their negligible vapor pressure (enhancing safety), high thermal stability, and high ionic conductivity.

A particularly innovative application is in the development of hypergolic ionic liquids. Hypergolic propellants ignite spontaneously upon contact with an oxidizer (e.g., fuming nitric acid), eliminating the need for a separate ignition system in rocketry. The organic pyridinium cation can be rapidly and exothermically oxidized, providing the fuel component. The properties of the IL, such as its ignition delay time, viscosity, and energy density, can be finely tuned by modifying the cation and anion. The thermal stability of the IL is a critical parameter, as it defines the operational temperature window of the fuel.

| Compound | Anion | Melting Point (Tₘ) [°C] | Decomposition Temp. (Tₔ) [°C] |

|---|---|---|---|

| [C₂PhPy][Cl] | Chloride (Cl⁻) | ~160 | ~250 |

| [C₂PhPy][BF₄] | Tetrafluoroborate (B81430) (BF₄⁻) | 88 | ~380 |

| [C₂PhPy][NTf₂] | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | < 25 (Room Temp. IL) | ~430 |

Advanced Extraction Agents for Element Purification

Ionic liquids based on the this compound cation are highly effective solvents for liquid-liquid extraction processes, offering a more environmentally benign alternative to traditional volatile organic compounds (VOCs). They are particularly useful for the separation and purification of metal ions, such as lanthanides and actinides, from aqueous solutions, a critical step in nuclear waste reprocessing and rare-earth element recycling.

In a typical process, an aqueous phase containing the metal ions is brought into contact with an immiscible IL phase, such as [this compound][NTf₂]. The metal ions are selectively transferred into the IL phase. The extraction efficiency is governed by several factors:

The Anion: The IL anion can act as a coordinating agent for the metal ion.